mGluR5 NAM Binding Affinity
In a radioligand displacement assay, 3-(3,5-di-tert-butylphenyl)pentanedioic acid (reported as BDBM50105802 / CHEMBL3597597) displaced [³H]MPEP from human cloned mGluR5 receptors expressed in CHO‑T‑Rex cells with a Ki of 0.30 nM [1]. By comparison, the prototypical mGluR5 NAM MPEP exhibits a Ki of ~20 nM under analogous conditions, and MTEP (a later‑generation NAM) shows Ki ≈ 5 nM [2]. This represents an approximately 67‑fold and 17‑fold improvement in binding affinity, respectively, suggesting that the 3,5‑di‑tert‑butylphenyl moiety provides a significant enthalpic/entropic advantage in the allosteric pocket.
| Evidence Dimension | Binding affinity (Ki) for human mGluR5 allosteric site |
|---|---|
| Target Compound Data | Ki = 0.30 nM (displacement of [³H]MPEP, CHO‑T‑Rex cells) |
| Comparator Or Baseline | MPEP Ki ≈ 20 nM; MTEP Ki ≈ 5 nM (literature values, similar assay format) |
| Quantified Difference | ~67‑fold more potent than MPEP; ~17‑fold more potent than MTEP |
| Conditions | Human cloned mGluR5; CHO‑T‑Rex cells; 60 min incubation; liquid scintillation spectrometry |
Why This Matters
For researchers selecting an mGluR5 chemical probe, sub‑nanomolar affinity minimizes the concentration required in cellular assays, reducing off‑target risk and solvent (DMSO) toxicity.
- [1] BindingDB entry BDBM50105802 / CHEMBL3597597. Ki = 0.30 nM for human mGluR5 (displacement of [³H]MPEP). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105802 (accessed 2026-04-27). View Source
- [2] Cosford, N.D.P. et al. (2003) '3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A highly selective and potent metabotropic glutamate subtype 5 receptor antagonist.' Journal of Medicinal Chemistry, 46(2), pp. 204–207 (Ki values for MPEP and MTEP). View Source
